molecular formula C15H32Cl2N2O2 B6135249 1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B6135249
M. Wt: 343.3 g/mol
InChI Key: JFEBLJIWEGIDBY-UHFFFAOYSA-N
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Description

1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a chemical compound with a molecular formula of C13H28Cl2N2O2 It is known for its unique structure, which includes a cyclohexyloxy group and an ethylpiperazinyl moiety

Preparation Methods

The synthesis of 1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can then be deprotected and further cyclized to yield the desired compound .

Chemical Reactions Analysis

1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds have been identified as triple reuptake inhibitors, which simultaneously inhibit serotonin, norepinephrine, and dopamine transporters . This suggests that the compound may exert its effects by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEBLJIWEGIDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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